Benzyl-PEG2-CH2CO2tBu
Overview
Description
Mechanism of Action
Target of Action
Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The carboxylic acid of this compound can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .
Pharmacokinetics
It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl-PEG2-CH2CO2tBu are largely determined by its structure. The benzyl and t-butyl groups can be removed under acidic conditions . The carboxylic acid can be reacted with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds
Molecular Mechanism
As a PEG derivative, it may interact with biomolecules through its carboxylic acid group, forming stable amide bonds . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG2-CH2CO2tBu is synthesized through a multi-step process involving the protection of functional groups and the formation of stable amide bonds. The synthesis typically involves the following steps:
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl (tBu) to form tert-butyl ester.
Formation of PEG Linker: The PEG linker is introduced by reacting the protected carboxylic acid with a PEG derivative.
Introduction of Benzyl Group: The benzyl group is added through a nucleophilic substitution reaction.
The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle the necessary reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG2-CH2CO2tBu undergoes various chemical reactions, including:
Deprotection Reactions: Both the benzyl and tert-butyl groups can be removed under acidic conditions.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC and DCC to form stable amide bonds
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of benzyl and tert-butyl groups.
Activators (EDC, DCC): Facilitate the formation of amide bonds.
Major Products Formed
Deprotected Carboxylic Acid: Formed after the removal of the tert-butyl group.
Amide Derivatives: Formed through the reaction of the carboxylic acid with primary amines
Scientific Research Applications
Benzyl-PEG2-CH2CO2tBu is widely used in scientific research due to its unique properties:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and biocompatibility of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-CH2CO2tBu: Contains a longer PEG chain, providing increased solubility.
Boc-PEG4-NHS Ester: Features a Boc-protected amine group and an NHS ester group, used for labeling primary amines
Uniqueness
Benzyl-PEG2-CH2CO2tBu is unique due to its specific combination of a benzyl group and a tert-butyl protected carbonyl group, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIGIWTGHNVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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